
trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a pyrrolidine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions, including cyclization and functional group transformations.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their reduced forms, altering the compound’s properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology:
Peptide Synthesis: The compound is employed in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Protein Modification: It is used to modify proteins and study their structure-function relationships.
Medicine:
Drug Development: The compound is investigated for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Bioconjugation: It is used in bioconjugation techniques to attach drugs or imaging agents to biomolecules.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new polymers and coatings.
Agriculture: It is used in the synthesis of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: A related compound with similar structural features but lacking the pyrrolidine ring.
Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate: A compound with a selenazole ring instead of a pyrrolidine ring.
Uniqueness: The uniqueness of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid lies in its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8(7-15)9-4-14-5-10(9)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
Clé InChI |
GERWOZRCHLZARX-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CNC[C@H]2C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



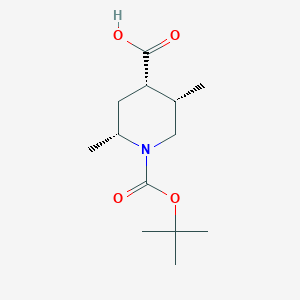
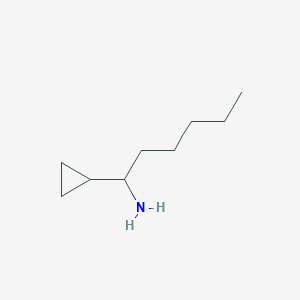
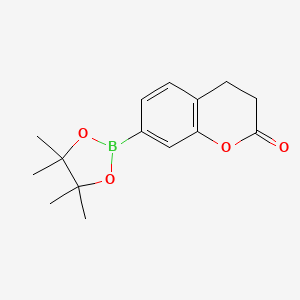
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
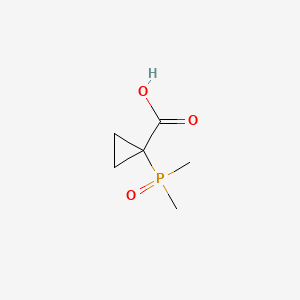
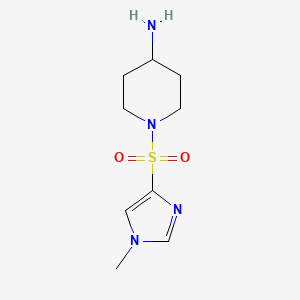
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
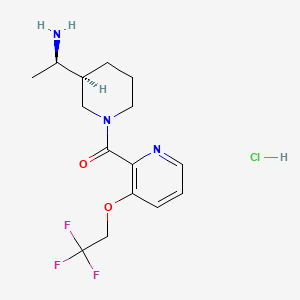
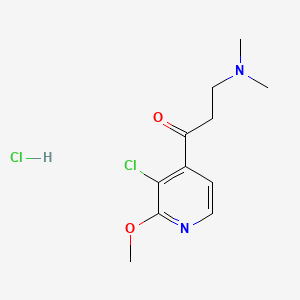
![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)
